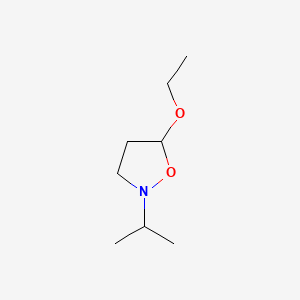

5-Ethoxy-2-isopropylisoxazolidine

Description

5-Ethoxy-2-isopropylisoxazolidine is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure. Its molecular framework includes an ethoxy group (-OCH₂CH₃) at position 5 and an isopropyl group (-CH(CH₃)₂) at position 2. Isoxazolidines are often studied for their applications in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis.

Properties

CAS No. |

174497-84-8 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.229 |

IUPAC Name |

5-ethoxy-2-propan-2-yl-1,2-oxazolidine |

InChI |

InChI=1S/C8H17NO2/c1-4-10-8-5-6-9(11-8)7(2)3/h7-8H,4-6H2,1-3H3 |

InChI Key |

HWHORMRGACHSKL-UHFFFAOYSA-N |

SMILES |

CCOC1CCN(O1)C(C)C |

Synonyms |

Isoxazolidine, 5-ethoxy-2-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-isopropylisoxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with ethyl propiolate under mild conditions. This reaction can be catalyzed by transition metals such as copper or ruthenium, although metal-free methods are also available . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of 5-Ethoxy-2-isopropylisoxazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-isopropylisoxazolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Ethoxy-2-isopropylisoxazolidine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: It can be used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-isopropylisoxazolidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethoxy-2-isopropylisoxazolidine with related compounds based on structural features, synthesis methods, and applications inferred from the provided evidence.

Structural and Functional Group Comparison

Key Observations :

- Ethoxy vs. Acetyloxy Groups : The ethoxy group in 5-Ethoxy-2-isopropylisoxazolidine may confer greater hydrolytic stability compared to the acetyloxy substituents in Compound 5, which are prone to deacetylation under acidic conditions .

- Isoxazolidine vs.

- Agrochemical Utility : Isoxazolidine derivatives like isoxapyrifop are optimized for herbicidal activity, whereas carbamates like cloethocarb target insecticidal pathways .

Insights :

- The absence of data on 5-Ethoxy-2-isopropylisoxazolidine’s synthesis suggests a need for further research, though its structure implies possible routes like 1,3-dipolar cycloaddition or nucleophilic substitution.

Research Findings and Limitations

Synthetic Efficiency : The high yield of Compound 5 (74%) underscores the reliability of acetic anhydride-mediated acetylation for isoxazoline derivatives . This method could guide analogous syntheses for ethoxy-substituted isoxazolidines.

Structural-Activity Relationships (SAR) : Isoxazolidines with bulky substituents (e.g., isopropyl) may exhibit steric hindrance, reducing reactivity but improving stability—critical for agrochemical persistence .

Data Gaps : Direct studies on 5-Ethoxy-2-isopropylisoxazolidine are absent in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.